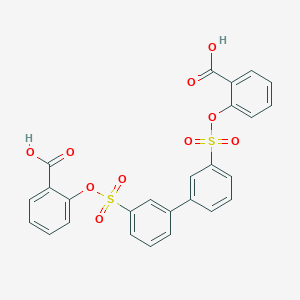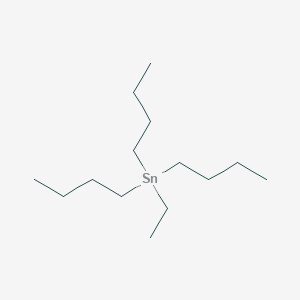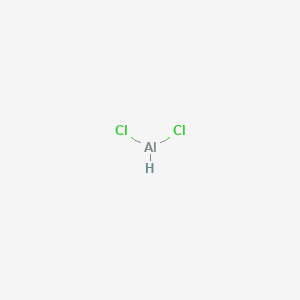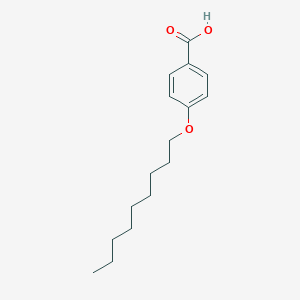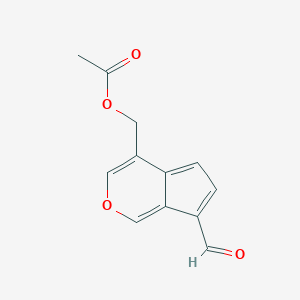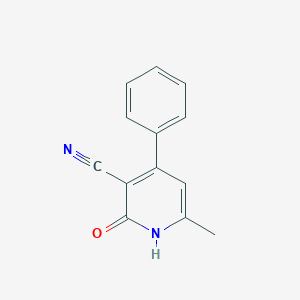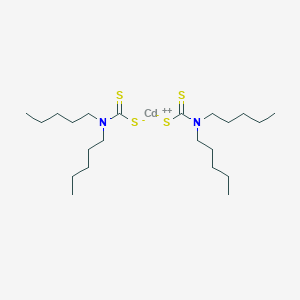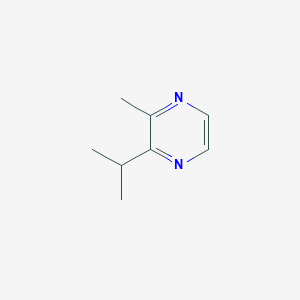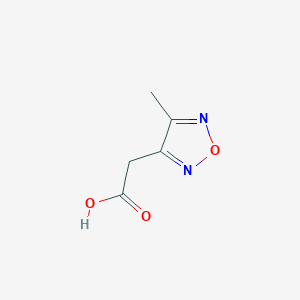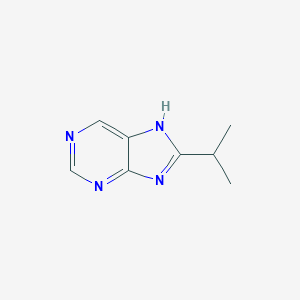
8-Isopropyl-1H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Isopropyl-1H-purine, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other plant-based products. It is widely consumed by humans for its stimulating effects on the central nervous system, improving alertness, and reducing fatigue.
Wirkmechanismus
Caffeine acts as a competitive antagonist of adenosine receptors in the brain. Adenosine is a naturally occurring compound in the brain that promotes sleep and suppresses arousal. By blocking the adenosine receptors, 8-Isopropyl-1H-purine increases the activity of neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and respiratory rate, and stimulates the release of adrenaline. Caffeine also increases the production of gastric acid, which can lead to gastrointestinal discomfort in some individuals. Additionally, 8-Isopropyl-1H-purine has been shown to improve athletic performance by increasing endurance and reducing fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Caffeine is a widely used tool in laboratory experiments due to its well-known effects on the central nervous system. It is relatively easy to administer and has a rapid onset of action. However, the effects of 8-Isopropyl-1H-purine can vary widely between individuals, and the optimal dose for a given experiment may need to be determined empirically.
Zukünftige Richtungen
There are many potential future directions for research on 8-Isopropyl-1H-purine. One area of interest is the potential therapeutic applications of 8-Isopropyl-1H-purine, such as in the treatment of neurodegenerative diseases. Another area of interest is the development of new 8-Isopropyl-1H-purine analogs with improved pharmacokinetic properties or specific effects on different adenosine receptor subtypes. Additionally, further research is needed to fully understand the effects of 8-Isopropyl-1H-purine on the human body, particularly in vulnerable populations such as pregnant women and children.
Conclusion:
In conclusion, 8-Isopropyl-1H-purine, or 8-Isopropyl-1H-purine, is a naturally occurring stimulant with a wide range of effects on the human body. It has been extensively studied for its effects on cognitive function, athletic performance, and potential therapeutic applications. As research continues, new directions for the use of 8-Isopropyl-1H-purine may emerge, further expanding our understanding of this fascinating compound.
Synthesemethoden
The synthesis of 8-Isopropyl-1H-purine involves the reaction of xanthine with dimethyl sulfate and isopropylamine. This reaction produces 8-Isopropyl-1H-purine as the main product, along with other by-products. The purity of 8-Isopropyl-1H-purine can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Caffeine has been extensively studied for its effects on the human body. It has been shown to improve cognitive function, increase alertness, and reduce fatigue. Caffeine has also been studied for its potential therapeutic applications, such as in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18202-81-8 |
|---|---|
Produktname |
8-Isopropyl-1H-purine |
Molekularformel |
C8H10N4 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
8-propan-2-yl-7H-purine |
InChI |
InChI=1S/C8H10N4/c1-5(2)7-11-6-3-9-4-10-8(6)12-7/h3-5H,1-2H3,(H,9,10,11,12) |
InChI-Schlüssel |
HMOAZVUOEBMMER-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=NC=NC=C2N1 |
Kanonische SMILES |
CC(C)C1=NC2=NC=NC=C2N1 |
Synonyme |
Purine, 8-isopropyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



